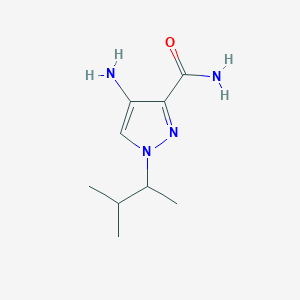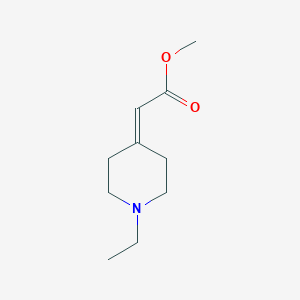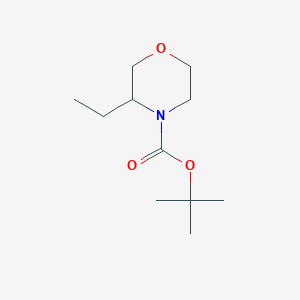![molecular formula C8H6ClNO3S B13061618 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of isothiazoles It is characterized by a benzene ring fused to an isothiazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-methylbenzo[D]isothiazol-3(2H)-one with a chlorinating agent. One common method is the chlorination of 2-methylbenzo[D]isothiazol-3(2H)-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl2→6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted isothiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.
Disrupting cell membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
Modulating signaling pathways: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylbenzoxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-Methyl-6-chlorobenzothiazole: Similar structure but with a sulfur atom in the ring.
6-Chloro-2-methylbenzothiazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific arrangement of chlorine and methyl groups on the isothiazole ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H6ClNO3S |
|---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
6-chloro-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6ClNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3 |
InChI-Schlüssel |
IFZBCYRDDVGKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)










